molecular formula C19H19NO3S B2841788 2-ethoxy-5-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide CAS No. 2361870-58-6

2-ethoxy-5-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide

Cat. No.: B2841788
CAS No.: 2361870-58-6
M. Wt: 341.43
InChI Key: PNTJMLVCJQJWJO-UHFFFAOYSA-N
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Description

2-ethoxy-5-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a benzene ring substituted with ethoxy, methyl, and naphthalen-1-yl groups, along with a sulfonamide functional group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

2-ethoxy-5-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-5-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-5-methyl-N-(phenyl)benzene-1-sulfonamide
  • 2-ethoxy-5-methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide
  • 2-ethoxy-5-methyl-N-(pyridin-2-yl)benzene-1-sulfonamide

Uniqueness

2-ethoxy-5-methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide is unique due to the presence of the naphthalen-1-yl group, which can enhance its binding affinity to certain biological targets compared to other similar compounds. This structural feature may contribute to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

2-ethoxy-5-methyl-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-3-23-18-12-11-14(2)13-19(18)24(21,22)20-17-10-6-8-15-7-4-5-9-16(15)17/h4-13,20H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTJMLVCJQJWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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